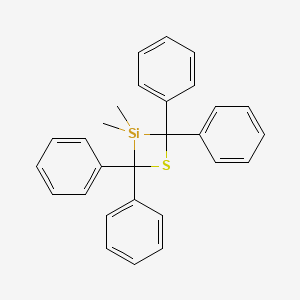
3,3-Dimethyl-2,2,4,4-tetraphenyl-1,3-thiasiletane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-2,2,4,4-tetraphenyl-1,3-thiasiletane is a unique organosilicon compound characterized by its four phenyl groups and a thiasiletane ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2,2,4,4-tetraphenyl-1,3-thiasiletane typically involves the reaction of tetraphenylsilane with sulfur-containing reagents under controlled conditions. One common method includes the use of a Friedel-Crafts reaction, where tetraphenylsilane reacts with sulfur dichloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the formation of the desired thiasiletane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent product quality.
化学反応の分析
Types of Reactions
3,3-Dimethyl-2,2,4,4-tetraphenyl-1,3-thiasiletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the thiasiletane ring.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nitric acid, bromine; reactions are conducted in the presence of a catalyst like sulfuric acid or iron(III) bromide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Cleaved thiasiletane derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
科学的研究の応用
3,3-Dimethyl-2,2,4,4-tetraphenyl-1,3-thiasiletane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of novel organosilicon compounds and as a reagent in organic synthesis.
Materials Science: Investigated for its potential use in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biology and Medicine: Explored for its potential biological activity and as a building block in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of high-performance materials.
作用機序
The mechanism of action of 3,3-Dimethyl-2,2,4,4-tetraphenyl-1,3-thiasiletane involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing its reactivity and interaction with other molecules. The presence of the thiasiletane ring and phenyl groups contributes to its stability and reactivity, enabling it to act as a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
Tetraphenylsilane: Lacks the thiasiletane ring but shares the tetraphenylsilane core structure.
Tetraphenylthiophene: Contains a thiophene ring instead of a thiasiletane ring.
Tetraphenylgermole: Similar structure with a germanium atom replacing the silicon atom.
Uniqueness
3,3-Dimethyl-2,2,4,4-tetraphenyl-1,3-thiasiletane is unique due to the presence of both silicon and sulfur atoms within its ring structure, which imparts distinct chemical and physical properties. This combination of elements is not commonly found in other similar compounds, making it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
162708-36-3 |
|---|---|
分子式 |
C28H26SSi |
分子量 |
422.7 g/mol |
IUPAC名 |
3,3-dimethyl-2,2,4,4-tetraphenyl-1,3-thiasiletane |
InChI |
InChI=1S/C28H26SSi/c1-30(2)27(23-15-7-3-8-16-23,24-17-9-4-10-18-24)29-28(30,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,1-2H3 |
InChIキー |
JYYXITDITSXYRC-UHFFFAOYSA-N |
正規SMILES |
C[Si]1(C(SC1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


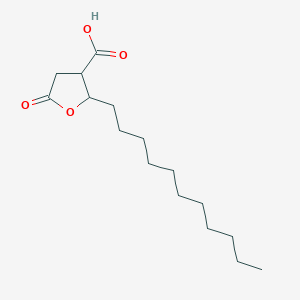
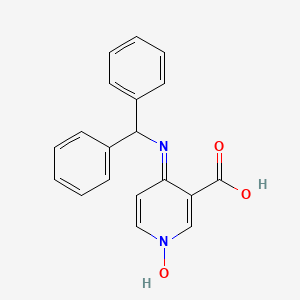
![Acetic acid, 2,2'-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis-](/img/structure/B12552722.png)
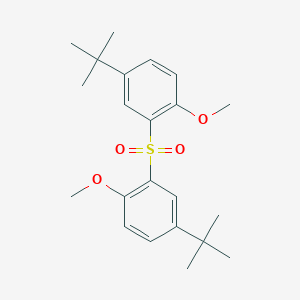
![(2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone]](/img/structure/B12552726.png)
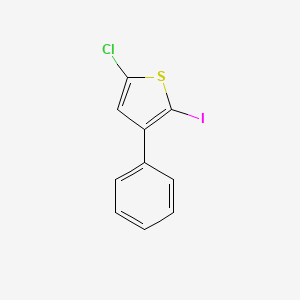
![Ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate](/img/structure/B12552736.png)
![N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium bromide](/img/structure/B12552742.png)
![N,N-Bis[(pyridin-2-yl)methyl]octadec-9-enamide](/img/structure/B12552746.png)
![2-Pyridineethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-](/img/structure/B12552758.png)
![3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide](/img/structure/B12552763.png)
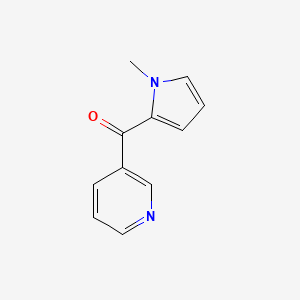

![[2-(2-Chloroethanesulfinyl)ethyl]benzene](/img/structure/B12552782.png)
